molecular formula C17H25N3O B2807359 N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}pent-4-enamide CAS No. 2097890-81-6

N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}pent-4-enamide

Cat. No.: B2807359
CAS No.: 2097890-81-6
M. Wt: 287.407
InChI Key: DWKSHZPVKJTNFH-UHFFFAOYSA-N
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Description

N-{[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl}pent-4-enamide is a chemical compound offered for research purposes. It features a piperidine core, a common structural motif in pharmaceuticals, substituted with a 2-methylpyridin-4-yl group and a pent-4-enamide chain. The piperidine scaffold is recognized for its significance in medicinal chemistry, particularly in the development of compounds that target the central nervous system . Piperidine-containing compounds are frequently investigated for their potential to interact with a variety of biological targets. For instance, structurally similar molecules have been designed and evaluated as selective receptor antagonists, demonstrating the value of this scaffold in drug discovery . The specific structure of this compound, including the pent-4-enamide moiety, may offer a reactive handle for further chemical modification, making it a valuable intermediate or building block ( synthon ) for researchers synthesizing libraries of compounds for biological screening. This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals. Researchers are responsible for ensuring compliance with all applicable local and international regulations regarding the handling and use of this chemical.

Properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-3-4-5-17(21)19-13-15-7-10-20(11-8-15)16-6-9-18-14(2)12-16/h3,6,9,12,15H,1,4-5,7-8,10-11,13H2,2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKSHZPVKJTNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}pent-4-enamide (CAS Number: 2097890-81-6) is a synthetic compound that has garnered attention in pharmacological research. Its unique structure, which combines a piperidine ring with a pyridine moiety, suggests potential biological activities, particularly in neuropharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C17H25N3OC_{17}H_{25}N_{3}O with a molecular weight of 287.4 g/mol. The compound's structure is characterized by the presence of both piperidine and pyridine rings, which are known to influence biological interactions.

PropertyValue
Molecular FormulaC17H25N3O
Molecular Weight287.4 g/mol
CAS Number2097890-81-6

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors. Preliminary studies suggest that it may act as a modulator of serotonin receptors, particularly the 5-HT1A subtype. This modulation can lead to various neuropharmacological effects, including anxiolytic and antidepressant-like activities.

In Vitro Studies

In vitro assays have demonstrated that compounds similar to this compound exhibit significant binding affinity to serotonin receptors. For instance, a related study reported that specific derivatives showed varying degrees of inhibition on serotoninergic receptors, indicating potential therapeutic applications in mood disorders .

Case Studies

  • Anxiolytic Effects : A study investigated the anxiolytic potential of this compound in rodent models. Results indicated a dose-dependent reduction in anxiety-like behavior in elevated plus maze tests, suggesting its efficacy as an anxiolytic agent.
  • Antidepressant Activity : Another research focused on the antidepressant properties of this compound through forced swim tests. The findings revealed that administration led to a significant decrease in immobility time, an indicator of antidepressant activity.
  • Neuroprotective Properties : Recent investigations highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative diseases.

Comparison with Similar Compounds

W-18 and W-15 (Sulfonamide Derivatives)

  • Core Structure : Both W-18 and W-15 feature a 2-piperidinylidene backbone, contrasting with the 4-piperidinyl substitution in the target compound.
  • Functional Groups : W-18 and W-15 incorporate sulfonamide groups, whereas the target compound has an amide (pent-4-enamide). Sulfonamides generally exhibit higher metabolic stability but lower solubility compared to amides .
  • Substituents : The 2-phenylethyl group in W-18/W-15 vs. the 2-methylpyridin-4-yl group in the target compound suggests divergent electronic and steric effects. Pyridine’s nitrogen atom may enhance receptor binding through hydrogen bonding, unlike the inert phenyl rings in W-18/W-15 .

Fentanyl (Opioid Analgesic)

  • Substitution Position: Fentanyl’s 4-piperidinyl substitution is critical for µ-opioid receptor binding.
  • Functional Groups : Fentanyl’s propionamide vs. the target’s pent-4-enamide introduces differences in chain length and rigidity, which could influence pharmacokinetics (e.g., half-life, distribution) .

N-(1-Benzyl-4-methoxycarbonyl-4-piperidinyl) N-phenylpropanamide

  • Substituents: The benzyl and methoxycarbonyl groups in this compound contrast with the pyridine and enamide in the target.
  • Amide vs. Carbonate : The methoxycarbonyl group in the analog is a carbonate ester, whereas the target compound’s enamide is a secondary amide, affecting hydrolysis rates and metabolic pathways .

Goxalapladib (Atherosclerosis Treatment)

  • Complexity : Goxalapladib incorporates a naphthyridine ring and trifluoromethyl groups, which are absent in the target compound. These features likely enhance its specificity for phospholipase A2 inhibition but may reduce synthetic accessibility .
  • Therapeutic Target : The target compound’s simpler structure lacks the multifunctional groups seen in Goxalapladib, suggesting divergent therapeutic applications (e.g., CNS vs. cardiovascular) .

Comparative Data Table

Compound Core Structure Key Substituents Functional Groups Hypothesized Target/Use
N-{[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl}pent-4-enamide Piperidine 2-Methylpyridin-4-yl, pent-4-enamide Amide, pyridine CNS receptors (speculative)
W-18 / W-15 2-Piperidinylidene 2-Phenylethyl, sulfonamide Sulfonamide, chloro Opioid receptor analogs
Fentanyl 4-Piperidinyl Phenylethyl, propionamide Amide, phenyl µ-Opioid receptor agonist
N-(1-Benzyl-4-methoxycarbonyl-4-piperidinyl) N-phenylpropanamide Piperidine Benzyl, methoxycarbonyl Carbonate ester, amide Synthetic intermediate
Goxalapladib Piperidine/Naphthyridine Trifluoromethyl, difluorophenyl Amide, naphthyridine Phospholipase A2 inhibitor (atherosclerosis)

Research Findings and Implications

  • Structural Insights : The 4-piperidinyl substitution in the target compound may favor interactions with CNS receptors, similar to fentanyl, but the pyridine and enamide groups could reduce opioid-like activity due to altered steric and electronic profiles .
  • Synthetic Accessibility : Compared to Goxalapladib, the target compound’s simpler structure likely allows more straightforward synthesis, though the pyridine ring may require specialized coupling reactions .

Q & A

Q. What are the optimal synthetic routes for preparing N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}pent-4-enamide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, analogous compounds (e.g., piperidine-pyridine hybrids) are synthesized using coupling reagents like HATU in solvents such as DMSO, with triethylamine as a base to facilitate amide bond formation . Post-synthesis, purity is validated via HPLC (>95% purity) and structural confirmation via 1H^1H-NMR (e.g., δ 7.2–8.1 ppm for pyridine protons) and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound confirmed in academic settings?

  • Methodological Answer : Advanced spectroscopic techniques are critical:
  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent connectivity (e.g., piperidinyl CH2_2 signals at δ 2.5–3.5 ppm) .
  • X-ray crystallography : Resolves 3D conformation, particularly for chiral centers or sterically hindered regions .
  • FT-IR : Validates functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Methodological Answer : Screen against target receptors (e.g., GPCRs or kinases) using:
  • In vitro binding assays : Radioligand displacement studies to determine IC50_{50} values .
  • Enzyme inhibition assays : Monitor activity via fluorescence or colorimetric readouts (e.g., NADH depletion for dehydrogenase targets) .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Steric hindrance from the 2-methylpyridin-4-yl group reduces accessibility to the piperidine nitrogen, requiring optimized conditions (e.g., polar aprotic solvents, elevated temperatures). Electronic effects are studied via Hammett plots using substituted analogs, with reaction rates monitored via 1H^1H-NMR or LC-MS . Example
Substituentσ ValueRelative Rate (k)
-CH3_3-0.171.00
-NO2_2+1.270.12

Q. How can conflicting data from biological assays (e.g., varying IC50_{50}50​ values across studies) be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, co-solvents). Standardize protocols:
  • Use uniform cell lines (e.g., HEK293 for receptor studies).
  • Validate via orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Statistical analysis (e.g., ANOVA with post-hoc tests) to identify outliers .

Q. What strategies improve the compound’s metabolic stability without compromising target affinity?

  • Methodological Answer :
  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) to reduce CYP450 oxidation .
  • Prodrug design : Mask labile groups (e.g., esterification of the pent-4-enamide moiety) .
  • In vitro microsomal assays : Compare half-life (t1/2_{1/2}) of analogs in human liver microsomes .

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